N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-17-14-8-13(4-5-15(14)22-16(17)19)24(20,21)18(12-2-3-12)9-11-6-7-23-10-11/h4-8,10,12H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXBEPSCRRNUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N(CC3=CSC=C3)C4CC4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound with potential pharmaceutical applications. Its complex structure suggests a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1448045-30-4 |
| Molecular Formula | C₁₆H₁₆N₂O₄S₂ |
| Molecular Weight | 364.4 g/mol |
These properties indicate its potential for interaction with various biological targets.
Anticancer Activity
Research has indicated that compounds containing the benzoxazole moiety exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231
- Lung Cancer : A549
- Colorectal Cancer : HCT116
In vitro studies have shown that this compound induces apoptosis in these cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In studies involving common bacterial strains such as Escherichia coli and Staphylococcus aureus, it demonstrated moderate inhibitory effects. The minimum inhibitory concentrations (MICs) were determined, indicating its potential as an antimicrobial agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
These results suggest that the compound may serve as a lead for developing new antibiotics .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it appears to target:
- Topoisomerases : Enzymes critical for DNA replication.
- Kinases : Involved in signaling pathways that regulate cell growth.
This dual-targeting mechanism enhances its efficacy against cancer cells while potentially reducing side effects associated with traditional chemotherapeutics .
Case Study 1: Breast Cancer Treatment
A recent study explored the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that this compound could be a promising candidate for further development in breast cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The study found that at a concentration of 15 µg/mL, the compound effectively inhibited bacterial growth, supporting its potential use as an alternative treatment for resistant strains .
Q & A
Q. What are the optimal synthetic routes for N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
Methodological Answer : Synthesis typically involves multi-step protocols:
Core formation : Construct the benzo[d]oxazole ring via cyclization of ortho-aminophenol derivatives under acidic or oxidative conditions.
Sulfonamide linkage : Introduce the sulfonamide group using sulfonyl chlorides, with N-substituents (cyclopropyl and thiophen-3-ylmethyl) added via nucleophilic substitution.
Cyclopropane integration : Utilize cyclopropanation reagents (e.g., Simmons–Smith) or pre-functionalized cyclopropylamine intermediates.
Key solvents include acetonitrile (reflux for 1–3 minutes) or DMF (for cyclization with iodine/triethylamine) . Purification often involves column chromatography or recrystallization.
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- X-ray crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?
Methodological Answer : Contradictions may arise from:
- pH-dependent activity : Sulfonamides exhibit variable protonation states; test activity across physiological pH ranges (e.g., 5.0–7.4) .
- Impurity interference : Validate purity via HPLC (>95%) before bioassays.
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive/negative controls. Replicate studies across labs to confirm reproducibility .
Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?
Methodological Answer :
- Kinetic assays : Measure IC50 values under varying substrate concentrations to determine competitive/non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase, common sulfonamide target). Validate with site-directed mutagenesis .
Q. How can computational methods guide the design of analogs with improved pharmacokinetics?
Methodological Answer :
- ADMET prediction : Tools like SwissADME predict solubility, permeability, and metabolic stability.
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity.
- Dynamics simulations : MD simulations (e.g., GROMACS) assess binding stability over time. Prioritize analogs with enhanced hydrogen bonding or reduced steric hindrance .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under physiological conditions?
Methodological Answer :
- Stress testing : Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH at 37°C).
- Oxidative stress (3% H2O2).
- Light exposure (ICH Q1B guidelines).
- Analytical monitoring : Track degradation via HPLC at intervals (0, 1, 3, 7 days). Calculate half-life (t½) using first-order kinetics.
- Degradant identification : Use LC-MS/MS to characterize breakdown products .
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?
Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/LC50.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Synergy analysis (if combined with other drugs): Use Chou-Talalay method to compute combination indices .
Structural & Functional Insights
Q. How does the thiophene-3-ylmethyl substituent influence bioactivity compared to other aryl groups?
Methodological Answer :
Q. What role does the cyclopropane ring play in metabolic stability?
Methodological Answer :
- Steric shielding : The rigid cyclopropane reduces oxidative metabolism by cytochrome P450 enzymes.
- In vitro validation : Incubate with liver microsomes; measure parent compound depletion via LC-MS. Cyclopropane-containing analogs show <20% degradation after 1 hour vs. >50% for linear alkanes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
